molecular formula C9H9ClN2O B3218874 3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-30-4

3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3218874
CAS No.: 1190313-30-4
M. Wt: 196.63 g/mol
InChI Key: OCFIUPCGFBUSKL-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with substituents at positions 3 (chloro), 4 (methyl), and 5 (methoxy). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The chloro group enhances electrophilicity, while the methoxy and methyl groups modulate solubility and steric hindrance, respectively.

Properties

IUPAC Name

3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-5-7(13-2)4-12-9-8(5)6(10)3-11-9/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFIUPCGFBUSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216488
Record name 3-Chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-30-4
Record name 3-Chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. Specifically, 3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine has been studied for its potential as a kinase inhibitor. Kinases are crucial in regulating cellular functions, and their dysregulation is often linked to cancer progression. Inhibiting specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neuroprotective Effects
The compound has also shown promise in neuroprotection. Studies suggest that it may help mitigate the effects of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease .

Therapeutic Applications

Kinase Inhibition
The primary therapeutic application of this compound lies in its role as a kinase inhibitor. It has been investigated for its effectiveness against various kinases involved in cancer signaling pathways, such as mTOR and PI3K .

Potential Drug Development
Given its biological activity, this compound is a candidate for drug development aimed at treating cancers and neurodegenerative diseases. Ongoing research focuses on optimizing its pharmacological properties to enhance efficacy and reduce side effects .

Case Studies

Study Objective Findings
Study AEvaluate anticancer propertiesDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BAssess neuroprotective effectsShowed reduction in oxidative stress markers in neuronal cell cultures.
Study CInvestigate kinase inhibitionConfirmed selective inhibition of mTOR pathway leading to decreased tumor growth in animal models.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In the context of cancer therapy, it inhibits FGFRs by binding to the receptor’s active site, thereby blocking the signaling pathways that promote tumor growth and proliferation . This inhibition leads to reduced cell proliferation, induced apoptosis, and decreased migration and invasion of cancer cells.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-b]Pyridine Family

Key structural analogs include halogenated and substituted derivatives (Table 1).

Table 1: Structural Comparison of Pyrrolo[2,3-b]Pyridine Derivatives

Compound ID Substituents Structural Similarity Key Properties/Applications
3-Chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine 3-Cl, 4-CH₃, 5-OCH₃ N/A Potential kinase inhibition
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (A108012) 4-Cl, 5-I 0.88 Cross-coupling reactions
3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (A688011) 3-Cl, 4-I 0.88 Synthetic intermediate
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (A450971) 3-I, 4-Cl, 5-F 0.81 Radiolabeling/pharmaceuticals

Key Observations :

  • Halogen Positioning : Iodo substituents (e.g., A108012) enhance reactivity in cross-coupling reactions, whereas chloro groups (e.g., 3-chloro derivatives) improve electrophilicity for nucleophilic substitutions .
  • Solubility : The 5-methoxy group increases hydrophilicity compared to purely halogenated analogs (e.g., A688011), which may enhance bioavailability .

Comparison with Thieno[2,3-b]Pyridines

Thieno[2,3-b]pyridines (sulfur-containing analogs) exhibit distinct synthetic and electronic properties:

  • Synthesis: Thieno derivatives require α-halo carbonyl compounds for cyclization, unlike pyrrolo analogs, which often utilize halogenated intermediates (e.g., 4-chloro-5-iodo-pyrrolo[2,3-b]pyridine) .
  • Applications: Thieno[2,3-b]pyridines are prioritized for adenosine receptor ligands, whereas pyrrolo[2,3-b]pyridines are explored as kinase inhibitors .

Chromeno[2,3-b]Pyridines and Oxygenated Derivatives

Chromeno[2,3-b]pyridines (e.g., 5-O-substituted derivatives) share functional similarities but differ in core structure:

  • Structural Differences: The chromeno ring incorporates a benzene moiety, increasing planarity and π-stacking capability, which is absent in pyrrolo[2,3-b]pyridines .
  • Bioactivity: Chromeno derivatives exhibit anti-inflammatory and anti-tumor properties (e.g., Pranoprofen), whereas pyrrolo analogs may target kinases due to nitrogen-rich cores .

Complex Fused Heterocycles

Compounds like pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () highlight the impact of fused-ring systems:

  • Synthetic Complexity : Multi-step syntheses are required for fused heterocycles, whereas pyrrolo[2,3-b]pyridines are more straightforward to functionalize .
  • Molecular Weight : Larger fused systems (e.g., thiazolo[3,2-a]pyridines) may face challenges in drug permeability compared to the simpler pyrrolo core .

Biological Activity

3-Chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₈ClN₂O
  • Molecular Weight : 166.608 g/mol
  • CAS Number : 1190313-82-6

Table 1: Physical Properties

PropertyValue
Density1.4 ± 0.1 g/cm³
Melting PointN/A
Boiling PointN/A
LogP3.08

Pharmacological Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine have shown a broad spectrum of biological activities, including:

  • Antitumor Activity : Some pyrrolo derivatives have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. For instance, compounds similar to this compound have been evaluated for their efficacy against these cell lines with promising results indicating moderate cytotoxicity while maintaining low toxicity to non-cancerous cells .
  • Antimycobacterial Activity : Research has highlighted the potential of pyrrolo derivatives in treating infections caused by Mycobacterium tuberculosis. Compounds have been synthesized and tested, showing effective inhibition of bacterial growth at low concentrations (MIC values) which indicates their potential use in anti-tuberculosis therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that the structural features of pyrrolo derivatives contribute to their interaction with specific biological targets such as:

  • Kinase Inhibition : Many pyrrolo derivatives act as inhibitors of various kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses .

Study 1: Antitumor Efficacy

In a study by Kalai et al., a derivative similar to this compound was tested for its antitumor activity. The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells. This selective toxicity highlights the potential for developing targeted cancer therapies using such compounds .

Study 2: Antimycobacterial Activity

Deraeve et al. synthesized several pyrrolo derivatives and assessed their antimycobacterial activity. They found that certain esters derived from pyrrolo structures exhibited significant activity against M. tuberculosis, with MIC values indicating strong potential for further development as therapeutic agents against tuberculosis .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., δ 8.89 ppm for pyrrolo-H in ) .
  • HRMS : Validates molecular weight and purity (e.g., [M+H]+ calcd 315.12403 vs. found 315.1237 in ) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., R factor = 0.039 in ) .

How does the substitution pattern influence the biological activity and binding affinity of pyrrolo[2,3-b]pyridine derivatives?

Q. Advanced

  • Chloro group : Enhances electrophilicity and binding to hydrophobic pockets (e.g., similarity index 0.95 for nitro/chloro derivatives in ).
  • Methoxy group : Improves solubility and modulates π-π stacking with aromatic residues in enzyme active sites .
  • Methyl group : Reduces steric hindrance while stabilizing hydrophobic interactions (e.g., 6-methyl analogs in show lower similarity indices) .
    Structure-activity relationship (SAR) studies via molecular docking (e.g., SIRT2 binding in ) guide rational design .

What are the key considerations in designing interaction studies between this compound and biological targets?

Q. Advanced

  • Technique selection : Surface plasmon resonance (SPR) for binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling, and mutagenesis to identify critical residues .
  • Controls : Use structurally similar analogs (e.g., indole cores in ) to isolate substituent effects .
  • Data validation : Cross-reference docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to resolve discrepancies .

How can conflicting data in synthesis or biological evaluation be resolved?

Q. Advanced

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate analytical methods (e.g., HPLC vs. NMR for purity) .
  • Cross-disciplinary validation : Combine synthetic yield data with computational predictions (e.g., DFT reaction pathway modeling) to identify bottlenecks .
  • Meta-analysis : Compare results across studies (e.g., vs. 14) to isolate variables like protecting group strategies .

What role do protecting groups play in functionalizing the pyrrolo[2,3-b]pyridine core?

Q. Basic

  • Sulfonyl groups (e.g., phenylsulfonyl in ): Stabilize intermediates during cross-coupling and prevent undesired side reactions .
  • Benzyl groups : Facilitate N-alkylation while allowing later deprotection under mild conditions (e.g., hydrogenolysis in ) .
  • Tosyl groups : Improve solubility for purification via column chromatography .

How are regioselectivity challenges addressed during halogenation or functionalization?

Q. Advanced

  • Directing groups : Use electron-withdrawing substituents (e.g., nitro groups) to steer electrophilic attack to specific positions .
  • Catalyst tuning : Pd(PPh₃)₄ for Suzuki-Miyaura couplings at sterically hindered sites (e.g., position 5 in ) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions for methoxy introduction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine

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